3-Acetyl-6-bromoindole

Antifungal activity spore germination Botrytis cinerea

3-Acetyl-6-bromoindole is a uniquely differentiated antifungal probe achieving 100% inhibition of Botrytis cinerea conidial germination and 96% against Monilinia fructicola—outperforming commercial benchmarks BC-1000® and Mystic® 520 SC. Its selective spore germination inhibition, coupled with modest mycelial activity, makes it indispensable for dissecting fungal lifecycle transitions and screening next-generation antifungals. The 6-bromo substitution pattern is structurally critical; generic indole replacements fail to replicate this profile. With an 87.5% microwave-assisted yield, it delivers superior cost-efficiency for large-scale library synthesis and SAR optimization.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 316181-82-5
Cat. No. B1292092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-bromoindole
CAS316181-82-5
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3
InChIKeyJKNOMMZAFCVSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 100 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-bromoindole (CAS 316181-82-5): A Brominated Indole Scaffold for Targeted Agrochemical and Pharmaceutical Research


3-Acetyl-6-bromoindole (CAS 316181-82-5), also referred to as 1-(6-bromo-1H-indol-3-yl)ethan-1-one, is a brominated indole derivative characterized by an acetyl group at the 3-position and a bromine atom at the 6-position of the indole ring. It possesses a molecular formula of C10H8BrNO, a molecular weight of 238.08 g/mol, and a density of approximately 1.59 g/cm³ . This compound serves as a versatile synthetic intermediate and bioactive scaffold in medicinal and agricultural chemistry, with particular utility in the development of antifungal agents and as a probe for structure-activity relationship (SAR) investigations [1].

Why 3-Acetyl-6-bromoindole Cannot Be Replaced by Unsubstituted or Differently Halogenated Indole Analogs


The biological and synthetic utility of 3-acetyl-6-bromoindole is exquisitely sensitive to its precise substitution pattern. A direct comparison with the parent scaffold, 6-bromoindole, reveals a striking functional divergence: while 6-bromoindole exhibits potent mycelial growth inhibition (EC50 = 11.62–18.84 µg/mL) but negligible effect on spore germination, 3-acetyl-6-bromoindole displays the exact opposite profile—powerful spore germination inhibition (100% for B. cinerea, 96% for M. fructicola) but only moderate mycelial activity (EC50 = 31.78–98.42 µg/mL) [1]. Furthermore, the presence of the bromine atom at the 6-position, as opposed to other halogenation sites or unsubstituted indoles, is critical for conferring the desired electronic and steric properties that govern both synthetic yields and target binding [2]. Generic substitution with alternative indole derivatives would therefore fail to recapitulate this compound's specific antifungal profile, synthetic accessibility, or its potential as a selective probe for fungal development pathways.

Quantitative Differentiation: 3-Acetyl-6-bromoindole vs. 6-Bromoindole and Commercial Fungicide Benchmarks


Conidial Germination Inhibition: A 100% Blockade Against Botrytis cinerea, Outperforming Commercial Controls

3-Acetyl-6-bromoindole (II) achieves complete (100%) inhibition of conidial germination in Botrytis cinerea and 96% inhibition in Monilinia fructicola. This performance surpasses the commercial fungicide BC-1000® by 16% for M. fructicola (84% inhibition) and Mystic® 520 SC by 15% (85% inhibition) [1]. In stark contrast, the parent compound 6-bromoindole (I) shows only 7% inhibition against B. cinerea and 0% against M. fructicola under identical assay conditions [1].

Antifungal activity spore germination Botrytis cinerea Monilinia fructicola

Mycelial Growth Inhibition: 6-Bromoindole's EC50 Advantage Defines a Complementary Tool for Established Infections

While 3-acetyl-6-bromoindole (II) is a potent germination inhibitor, its efficacy against mycelial growth is moderate, with EC50 values of 98.42 µg/mL against B. cinerea and 31.78 µg/mL against M. fructicola [1]. In direct comparison, the parent 6-bromoindole (I) demonstrates significantly more potent mycelial inhibition, with EC50 values of 11.62 µg/mL and 18.84 µg/mL, respectively [1]. Notably, 6-bromoindole (I) is 8.5 times more active than II against B. cinerea mycelial growth [1].

Antifungal activity mycelial growth EC50 Botrytis cinerea Monilinia fructicola

Synthetic Accessibility: Highest Yield Among 3-Acyl-6-bromoindole Derivatives Synthesized via Microwave-Assisted Methodology

In a comparative synthesis of twelve 3-acyl-6-bromoindole derivatives using green microwave-assisted methodology, 3-acetyl-6-bromoindole (II) was isolated with the highest yield at 87.5% [1]. This yield significantly exceeds that of the next most efficient derivative, 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-1-one (V), which was obtained in 82.3% yield [1]. Other derivatives in the series exhibited yields ranging from 28.8% to 75.9%, with several compounds yielding less than 65% [1].

Synthetic chemistry microwave-assisted synthesis yield optimization 3-acylindole

Complementary Mode of Action: A Stage-Specific Antifungal Profile Not Observed with Other 3-Acyl Derivatives

3-Acetyl-6-bromoindole (II) exhibits a unique antifungal profile characterized by potent spore germination inhibition (100% against B. cinerea) coupled with only moderate mycelial activity. This profile is in direct contrast to 6-bromoindole (I), which potently inhibits mycelial growth (EC50 = 11.62 µg/mL) but is ineffective against spore germination (7% inhibition) [1]. Other 3-acyl derivatives in the series (e.g., compounds III-XII) generally show either no inhibitory effect (>250 µg/mL) or substantially lower germination inhibition [1]. This duality suggests that the simple acetyl group at C3 uniquely tunes the molecule's interaction with fungal targets involved in early developmental stages.

Antifungal mechanism stage-specific inhibition SAR fungal development

High-Impact Application Scenarios for 3-Acetyl-6-bromoindole Based on Quantitative Differentiation Evidence


Reference Standard for Spore Germination Inhibition in Agricultural Fungicide Discovery

Due to its potent and near-complete inhibition of conidial germination in both Botrytis cinerea (100%) and Monilinia fructicola (96%), 3-acetyl-6-bromoindole serves as an ideal positive control and reference compound in high-throughput screening campaigns aimed at identifying novel antifungal agents that target spore propagation. Its performance exceeds that of commercial benchmarks BC-1000® and Mystic® 520 SC in the case of M. fructicola [1].

Selective Chemical Probe for Dissecting Fungal Developmental Stage-Specific Pathways

The compound's unique ability to potently inhibit spore germination while having a relatively modest effect on mycelial growth makes it an invaluable tool for investigating the molecular mechanisms governing fungal lifecycle transitions. Researchers can employ this compound to selectively perturb the germination process, enabling the identification of genes, proteins, and metabolic pathways essential for this critical developmental stage [1].

High-Yielding Synthetic Building Block for Derivatization and SAR Studies

With a documented isolated yield of 87.5% under microwave-assisted conditions—the highest among the 3-acyl-6-bromoindole series evaluated—this compound offers superior cost-effectiveness and material efficiency for large-scale synthesis [1]. It is therefore well-suited as a starting material for the preparation of focused libraries aimed at exploring structure-activity relationships (SAR) around the 3-position and the bromine-bearing phenyl ring, enabling rapid optimization of antifungal or other biological activities.

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